

# Spectroscopic Profile of 2,5-Dihydroxy-4-methylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dihydroxy-4-methylbenzaldehyde

Cat. No.: B2998362

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This technical guide provides an in-depth analysis of the spectroscopic properties of **2,5-Dihydroxy-4-methylbenzaldehyde** (CAS No. 52010-89-6), a key aromatic aldehyde with significant potential in pharmaceutical synthesis and materials science.<sup>[1][2]</sup> Due to the limited availability of published experimental spectra for this specific molecule, this guide combines established spectroscopic principles with predicted data, offering a robust framework for its identification and characterization. The insights provided herein are tailored for researchers, scientists, and drug development professionals engaged in the study and application of substituted benzaldehyde derivatives.

## Introduction: The Structural Significance of 2,5-Dihydroxy-4-methylbenzaldehyde

**2,5-Dihydroxy-4-methylbenzaldehyde** is a substituted aromatic aldehyde featuring a benzaldehyde core with two hydroxyl (-OH) groups at positions 2 and 5, and a methyl (-CH<sub>3</sub>) group at position 4. This specific arrangement of functional groups dictates its unique chemical reactivity and spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and elucidating its role in various chemical transformations. This guide will delve into the core spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon-13) nuclei, we can map out the connectivity and spatial arrangement of atoms.

## Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of **2,5-Dihydroxy-4-methylbenzaldehyde** is as follows:

- **Sample Preparation:** Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ) or acetone- $\text{d}_6$ . The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest. DMSO- $\text{d}_6$  is often preferred for phenolic compounds due to its ability to solubilize polar compounds and the convenient chemical shift of its residual peak.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher for  $^1\text{H}$  NMR, to ensure adequate signal dispersion.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans and a longer relaxation delay are typically necessary.

## Predicted $^1\text{H}$ NMR Spectral Data

The predicted  $^1\text{H}$  NMR spectrum of **2,5-Dihydroxy-4-methylbenzaldehyde** in DMSO- $\text{d}_6$  is summarized in Table 1. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing effect of the aldehyde group.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2,5-Dihydroxy-4-methylbenzaldehyde**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.80	Singlet	1H	Aldehyde proton (-CHO)	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and appears as a characteristic singlet far downfield.
~10.50	Singlet (broad)	1H	Phenolic proton (2-OH)	The hydroxyl proton at position 2 is expected to be deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde group.
~9.50	Singlet (broad)	1H	Phenolic proton (5-OH)	The hydroxyl proton at position 5 will also appear as a broad singlet, with its chemical shift influenced by solvent and concentration.
~7.10	Singlet	1H	Aromatic proton (H-3)	This proton is ortho to the electron-donating

hydroxyl group at C-2 and para to the methyl group at C-4, leading to a relatively upfield shift. It appears as a singlet due to the absence of adjacent protons.

~6.80

Singlet

1H

Aromatic proton  
(H-6)

This proton is ortho to the electron-donating hydroxyl group at C-5 and meta to the aldehyde group, resulting in a more shielded environment compared to H-3. It also appears as a singlet.

~2.20

Singlet

3H

Methyl protons (-  
CH<sub>3</sub>)

The protons of the methyl group are shielded and appear as a sharp singlet in the aliphatic region of the spectrum.

## Predicted <sup>13</sup>C NMR Spectral Data

The predicted <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the nature of

the attached functional groups.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2,5-Dihydroxy-4-methylbenzaldehyde**

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~191.0	C=O (Aldehyde)	The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic downfield chemical shift.
~155.0	C-2 (Aromatic)	This carbon is attached to a hydroxyl group, causing a significant downfield shift due to the deshielding effect of the oxygen atom.
~148.0	C-5 (Aromatic)	Similar to C-2, this carbon is also attached to a hydroxyl group and is therefore deshielded.
~125.0	C-4 (Aromatic)	The carbon bearing the methyl group.
~122.0	C-1 (Aromatic)	The carbon attached to the aldehyde group.
~118.0	C-6 (Aromatic)	This carbon is ortho to the hydroxyl group at C-5.
~115.0	C-3 (Aromatic)	This carbon is ortho to the hydroxyl group at C-2.
~16.0	-CH <sub>3</sub> (Methyl)	The methyl carbon appears in the aliphatic region of the spectrum at a characteristic upfield chemical shift.

# Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

## Experimental Protocol for IR Analysis

- **Sample Preparation:** For a solid sample, the KBr pellet method is commonly employed. A small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

## Predicted IR Spectral Data

The predicted characteristic IR absorption bands for **2,5-Dihydroxy-4-methylbenzaldehyde** are presented in Table 3.

Table 3: Predicted IR Absorption Bands for **2,5-Dihydroxy-4-methylbenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale
3400 - 3200	Strong, Broad	O-H stretch (phenolic)	The broadness of this band is due to intermolecular hydrogen bonding between the hydroxyl groups.
3050 - 3000	Medium	C-H stretch (aromatic)	Characteristic stretching vibrations of the C-H bonds on the benzene ring.
2950 - 2850	Medium	C-H stretch (aldehyde and methyl)	The C-H stretching vibration of the aldehyde group often appears as two weak bands in this region. The methyl C-H stretches will also be present.
1650 - 1630	Strong	C=O stretch (aldehyde)	The carbonyl stretch of the aldehyde is a strong, sharp band. Its position is lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.
1600 - 1450	Medium to Strong	C=C stretch (aromatic)	These bands arise from the stretching vibrations of the carbon-carbon double



bonds within the benzene ring.

1250 - 1150

Strong

C-O stretch (phenol)

The stretching vibration of the carbon-oxygen single bond of the phenolic groups.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers clues about the structure through the analysis of fragmentation patterns.

### Experimental Protocol for MS Analysis

- **Instrumentation:** An electron ionization (EI) mass spectrometer is commonly used for the analysis of small organic molecules.
- **Sample Introduction:** The sample can be introduced directly into the ion source using a heated probe.
- **Ionization:** In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.
- **Data Acquisition:** The mass-to-charge ratios ( $m/z$ ) of the resulting ions are measured.

### Predicted Mass Spectrum Data

The predicted key ions in the electron ionization mass spectrum of **2,5-Dihydroxy-4-methylbenzaldehyde** are listed in Table 4. The molecular formula is  $C_8H_8O_3$ , and the molecular weight is 152.15 g/mol .[\[2\]](#)

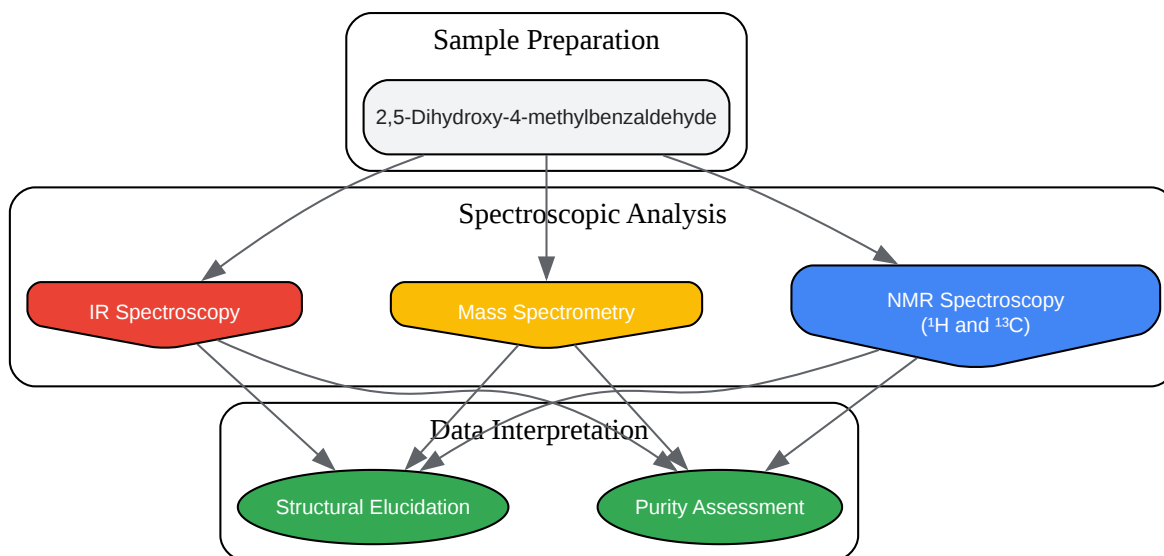
Table 4: Predicted Key Ions in the Mass Spectrum of **2,5-Dihydroxy-4-methylbenzaldehyde**

m/z	Ion	Rationale
152	$[M]^+$	The molecular ion peak, representing the intact molecule with one electron removed.
151	$[M-H]^+$	Loss of a hydrogen atom, typically from the aldehyde group, resulting in a stable acylium ion.
123	$[M-CHO]^+$	Loss of the formyl radical ( $-CHO$ ), a common fragmentation pathway for benzaldehydes.
95	$[M-CHO-CO]^+$	Subsequent loss of a carbon monoxide molecule from the $[M-CHO]^+$ ion.

## Visualization of Molecular Structure and Spectroscopic Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of **2,5-Dihydroxy-4-methylbenzaldehyde** and the general workflow for its spectroscopic analysis.

Caption: Molecular structure of **2,5-Dihydroxy-4-methylbenzaldehyde**.



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## References

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